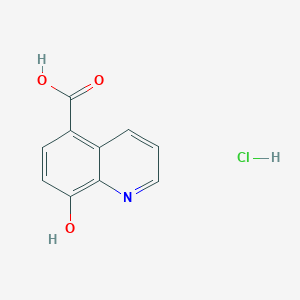

Ácido 8-hidroxiquinolina-5-carboxílico clorhidrato

Descripción general

Descripción

8-Hydroxyquinoline-5-carboxylic acid hydrochloride is a derivative of 8-Hydroxyquinoline (8-HQ), a bicyclic compound that consists of a pyridine ring fused to phenol . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los compuestos que contienen el núcleo de 8-hidroxiquinolina (8-HQ) exhiben una amplia gama de actividades biológicas, incluidos los efectos antimicrobianos . Esto los hace valiosos en el desarrollo de nuevos agentes antimicrobianos.

Agentes Anticancerígenos

La 8-hidroxiquinolina y sus derivados se han estudiado por su potencial como agentes anticancerígenos . Por ejemplo, un derivado exhibió valores de IC 50 (mg / mL) de 5.8, 17.6, 18.7, 5.4, 16.5 y > 1000 contra A549, FL, HeLa, HT29, MCF7 y Hep3B, respectivamente .

Inhibidores de Enzimas Dependientes de 2OG

La 8-hidroxiquinolina y sus derivados se han encontrado como inhibidores efectivos de las enzimas dependientes de 2OG . Estas enzimas se consideran objetivos terapéuticos prometedores para diversas enfermedades humanas .

Quelantes de Metalo proteínas

La 8-hidroxiquinolina y sus derivados pueden actuar como quelantes de metaloproteínas . Esta propiedad se puede explotar en el desarrollo de fármacos dirigidos a enfermedades relacionadas con metaloproteínas.

Agentes Anti-VIH

La 8-hidroxiquinolina y sus derivados han mostrado potencial como agentes anti-VIH . Esto abre posibilidades para el desarrollo de nuevos tratamientos para el VIH.

Agentes Antifúngicos

La 8-hidroxiquinolina y sus derivados han demostrado efectos antifúngicos . Esto los hace útiles en el desarrollo de nuevos fármacos antifúngicos.

Agentes Antileishmaniales

La 8-hidroxiquinolina y sus derivados se han encontrado que tienen efectos antileishmaniales . Esto sugiere un potencial para el desarrollo de tratamientos para la leishmaniasis.

Inhibidores de Mycobacterium Tuberculosis

La 8-hidroxiquinolina y sus derivados se han estudiado por su potencial como inhibidores de Mycobacterium tuberculosis . Esto podría conducir al desarrollo de nuevos tratamientos para la tuberculosis.

Estas son solo algunas de las muchas aplicaciones potenciales del ácido 8-hidroxiquinolina-5-carboxílico clorhidrato en la investigación científica. El compuesto y sus derivados tienen una amplia gama de aplicaciones farmacológicas, lo que los convierte en un tema de considerable interés en el campo de la química medicinal .

Mecanismo De Acción

Target of Action

The primary targets of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride, also known as IOX1, are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These targets are considered promising therapeutic biotargets for various human diseases . IOX1 is a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Mode of Action

IOX1 interacts with its targets by inhibiting their activity. In 2010, IOX1 was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase . Furthermore, IOX1 was reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Biochemical Pathways

The inhibition of 2OG-dependent enzymes by IOX1 affects various biochemical pathways. For instance, the inhibition of histone lysine demethylases can impact epigenetic processes . The inhibition of FTO can affect metabolic processes, given FTO’s role in energy homeostasis . The inhibition of AlkB can impact DNA repair processes .

Result of Action

The inhibition of 2OG-dependent enzymes by IOX1 can lead to various molecular and cellular effects. For instance, the inhibition of histone lysine demethylases can lead to changes in gene expression . The inhibition of FTO can lead to changes in energy metabolism . The inhibition of AlkB can lead to changes in DNA repair processes .

Action Environment

The action, efficacy, and stability of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with its targets. The presence of other molecules can also affect the compound’s action. For example, the presence of iron is necessary for the action of iron-dependent oxygenases .

Safety and Hazards

Direcciones Futuras

8-HQ derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, the future directions in this field of research could involve further exploitation of this privileged structure for therapeutic applications .

Análisis Bioquímico

Biochemical Properties

8-Hydroxyquinoline-5-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly due to its ability to chelate metal ions. This chelation property allows it to interact with various enzymes and proteins that require metal ions as cofactors. For instance, it can inhibit the activity of metalloenzymes by binding to their active sites, thereby preventing the metal ions from participating in catalytic processes . Additionally, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride can interact with proteins involved in metal ion transport and storage, affecting their function and stability .

Cellular Effects

The effects of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride on cells are multifaceted. It can influence cell signaling pathways by modulating the availability of metal ions, which are crucial for the activity of various signaling proteins . This compound can also affect gene expression by altering the activity of transcription factors that require metal ions for their function . Furthermore, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride can impact cellular metabolism by inhibiting metalloenzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride exerts its effects primarily through metal ion chelation. By binding to metal ions, it can inhibit the activity of metalloenzymes, leading to a decrease in their catalytic activity . This inhibition can result in changes in metabolic flux and the accumulation of specific metabolites. Additionally, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride can modulate gene expression by affecting the activity of metal-dependent transcription factors . These molecular interactions highlight the compound’s potential as a therapeutic agent for conditions involving dysregulated metal ion homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 8-Hydroxyquinoline-5-carboxylic acid hydrochloride remains stable under controlled conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of metalloenzymes and persistent alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions and modulate enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of essential metal ion homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .

Metabolic Pathways

8-Hydroxyquinoline-5-carboxylic acid hydrochloride is involved in several metabolic pathways, primarily through its interaction with metalloenzymes. By inhibiting these enzymes, the compound can alter metabolic flux and affect the levels of various metabolites . For example, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic intermediates . Additionally, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride can interact with cofactors required for enzyme activity, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where metal ion chelation is required. The compound’s distribution can also be influenced by its ability to cross cellular membranes and accumulate in specific compartments . This targeted distribution enhances its efficacy in modulating metal ion-dependent processes .

Subcellular Localization

The subcellular localization of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can inhibit metalloenzymes involved in energy production . This localization is essential for its role in modulating cellular metabolism and maintaining metal ion homeostasis .

Propiedades

IUPAC Name |

8-hydroxyquinoline-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.ClH/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8;/h1-5,12H,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEGNFIRKBIXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878779-63-6 | |

| Record name | 5-Quinolinecarboxylic acid, 8-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878779-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

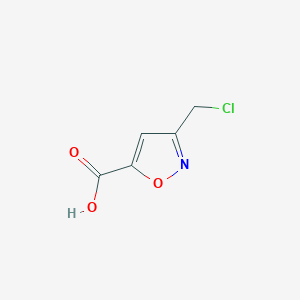

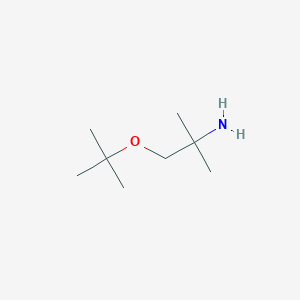

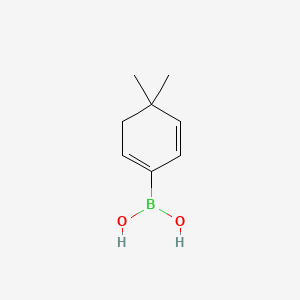

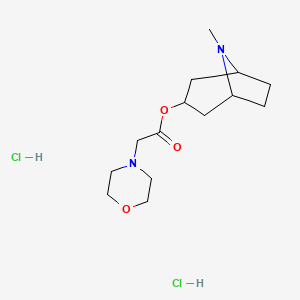

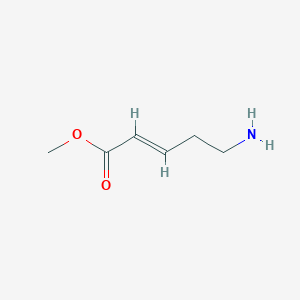

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-methoxy-2-[(E)-[(4-nitrophenyl)imino]methyl]-](/img/structure/B1660999.png)

![3-Bromo-5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1661007.png)

![2-[3-(2-Cyanophenoxy)propoxy]benzonitrile](/img/structure/B1661017.png)